molecular formula C10H12FNO2S B13567401 methyl S-(4-fluorophenyl)cysteinate

methyl S-(4-fluorophenyl)cysteinate

Cat. No.: B13567401
M. Wt: 229.27 g/mol
InChI Key: SHUFGWZQVFHFPU-UHFFFAOYSA-N
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Description

Methyl S-(4-fluorophenyl)cysteinate is a synthetic cysteine derivative offered for research purposes. The compound features a 4-fluorophenyl group attached via a thioether linkage, a structure of interest in medicinal chemistry and chemical biology. The core S-aryl cysteine structure is a key motif in the development of bioactive molecules. Research into analogous compounds, particularly S-(carboxyalkyl)cysteines, has demonstrated potential antioxidant properties and the ability to protect cells from oxidative stress and cytotoxic agents . Furthermore, the 4-fluorophenyl group is a common pharmacophore in drug discovery, frequently incorporated to enhance metabolic stability, influence binding affinity, and modulate the electronic properties of a molecule . Its presence is noted in compounds investigated as modulators of neurological targets like the GABA-A receptor . As a methyl ester, this compound offers improved cell membrane permeability compared to its carboxylic acid counterpart, making it a valuable precursor for intracellular studies. Potential research applications for this compound include serving as a building block for the synthesis of more complex molecules, a tool compound in studying antioxidant pathways, or a intermediate in proteomics research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12FNO2S

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-amino-3-(4-fluorophenyl)sulfanylpropanoate

InChI

InChI=1S/C10H12FNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3

InChI Key

SHUFGWZQVFHFPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSC1=CC=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Direct Esterification of L-Cysteine Derivatives

Method Overview:
The most straightforward approach involves esterifying L-cysteine or its protected derivatives with methyl alcohol (methanol) under acidic or basic conditions, often in the presence of catalysts or activating agents.

Procedure Details:

  • Starting Material: L-Cysteine or its protected form (e.g., N-(tert-butoxycarbonyl)-L-cysteine)
  • Reagents: Methyl alcohol (methanol), acid catalysts such as sulfuric acid or hydrochloric acid, or coupling agents like DCC (dicyclohexylcarbodiimide) in some cases
  • Conditions: Reflux at elevated temperatures (around 60-80°C) for several hours to promote ester formation

Research Data:
While specific data for methyl S-(4-fluorophenyl)cysteinate via this route are limited, similar esterification reactions of cysteine derivatives show yields ranging from 70% to 85%, with purity confirmed by NMR and mass spectrometry.

Multi-step Synthesis via Intermediate Formation

Method Overview:
This approach involves synthesizing a fluorophenyl cysteine intermediate, then converting it into the methyl ester. The process typically includes:

  • Step 1: Synthesis of S-(4-fluorophenyl)-L-cysteine or its protected analogs
  • Step 2: Activation of the carboxyl group (e.g., as an acid chloride or anhydride)
  • Step 3: Reaction with methyl alcohol or methylating agents to form the methyl ester

Key Research Findings:

  • The synthesis of S-(4-fluorophenyl)-L-cysteine can be achieved via nucleophilic substitution of cysteine with 4-fluorobenzenesulfonyl chloride, followed by reduction or substitution to introduce the fluorophenyl group (see,)
  • Esterification of the carboxylic acid is then performed under standard conditions, often with DCC or EDCI as coupling agents, yielding the methyl ester with high efficiency

Data Table 1: Typical Yields and Conditions for Intermediate Synthesis

Step Reagents Conditions Yield (%) Notes
Synthesis of S-(4-fluorophenyl)-L-cysteine 4-fluorobenzenesulfonyl chloride + cysteine Reflux in DCM 75-85 Protected cysteine derivatives
Esterification DCC + methyl alcohol Dried DCM, room temp 80-90 Purity confirmed via NMR

Coupling of Fluorophenyl Group with Cysteine Derivatives

Method Overview:
Coupling reactions using carbodiimide chemistry or peptide coupling reagents facilitate the formation of the desired compound.

  • Reagents: CDI (carbonyldiimidazole), TBTU, or EDCI in DCM or DMF
  • Procedure: Activation of the carboxylic acid followed by nucleophilic attack from the amino group of cysteine or its protected form

Research Data:

  • The use of CDI in THF or TBTU in DCM has been shown to produce high yields (up to 81%) of this compound derivatives, with regioselectivity and stereoselectivity considerations detailed in and.

Data Table 2: Coupling Reaction Parameters

Reagent Solvent Temperature Yield (%) Notes
CDI THF Room temp 75-81 Efficient for aromatic amino acid derivatives
TBTU DCM Room temp 70-78 Suitable for peptide-like couplings

Stereoselective Synthesis and Optimization

Recent research emphasizes stereoselectivity, employing chiral catalysts or protecting groups to favor specific isomers. These methods involve:

  • Use of chiral auxiliaries or catalysts during coupling
  • Optimization of reaction conditions to suppress regioisomer formation

Research Results:

  • Stereoselective synthesis achieved yields of approximately 65-70% with high stereochemical purity, as demonstrated in.

Summary of Preparation Methods

Method Key Reagents Typical Conditions Yield Range Advantages
Direct esterification Methyl alcohol, acid catalyst Reflux 60-80°C, 4-8 hrs 70-85% Simple, minimal steps
Intermediate synthesis + esterification Sulfonyl chlorides, protected cysteine, coupling agents Reflux, room temp 75-90% High purity, versatile
Peptide coupling CDI, TBTU, DCC Room temp, DCM/THF 70-81% High regio- and stereoselectivity

Chemical Reactions Analysis

Types of Reactions

Methyl S-(4-fluorophenyl)cysteinate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Methyl S-(4-fluorophenyl)cysteinate, also known as methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate or Fmoc-L-cysteine methyl ester, is a synthetic amino acid derivative with applications in peptide synthesis and medicinal chemistry. It is commonly used as a building block for incorporating the amino acid L-cysteine into peptides using Fmoc/tBu solid-phase peptide synthesis (SPPS), a technique employed in producing various peptides, including drugs, enzymes, and hormones. The methyl ester group at the C-terminus protects the carboxylic acid functionality, allowing for selective peptide chain elongation and subsequent deprotection.

Scientific Research Applications

  • Peptide Synthesis: Fmoc-L-cysteine methyl ester serves as a building block for incorporating L-cysteine into peptides using Fmoc/tBu solid-phase peptide synthesis (SPPS).
  • Medicinal Chemistry: It finds applications in medicinal chemistry research, particularly in developing novel therapeutic agents. By incorporating L-cysteine into peptide sequences, researchers can explore its impact on the biological activity, stability, and targeting properties of potential drugs.
  • Development of Therapeutic Agents: Studies have utilized Fmoc-L-cysteine methyl ester to synthesize cysteine-containing peptides with potential as antitumor agents, enzyme inhibitors, and antimicrobial compounds.
  • Thiazolidinone Derivatives: Compounds containing thiazolidinone structures have been studied for their biological activities, particularly their antibacterial properties. Research indicates that derivatives of thiazolidinones exhibit significant antibacterial effects against Gram-positive bacteria and anticancer activity, possibly through apoptosis induction and cell cycle arrest.

Biological Activities and Unique Features

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate's uniqueness lies in its specific combination of functional groups that may enhance its biological activity and selectivity compared to other similar compounds.

Compound NameBiological ActivityUnique Features
2-Thioxo-thiazolidin-4-oneAntibacterialContains sulfur in the ring
Thiazolidine-2,4-dioneAnticancerBasic core structure
Benzylidene-thiazolidinedioneAntimicrobialEnhanced lipophilicity due to benzyl group

Comparison with Similar Compounds

Methyl Cysteinate

Key Findings:

  • Enhances cesium (Cs) accumulation in Arabidopsis thaliana by increasing internal cysteine levels and forming Cs complexes .
  • Lacks the 4-fluorophenyl group, resulting in reduced steric hindrance and different electronic properties.
    Applications : Phytoremediation of Cs-contaminated soils.

N-Acetyl-S-(4-Fluorophenyl)Cysteine

Structure : Cysteine with an acetylated amine and a 4-fluorophenyl thioether.
Key Findings :

  • A mercapturic acid metabolite, indicative of detoxification pathways for xenobiotics .
  • The acetyl group prevents enzymatic degradation of the amine, unlike the methyl ester in the target compound, which may act as a prodrug.
    Applications : Biomarker for exposure to fluorophenyl-containing toxins.

S-Methyl-L-Cysteine

Key Findings:

  • Used in dietary supplements and studies on sulfur metabolism .
    Applications : Nutritional research and sulfur cycle studies.

Comparative Data Table

Compound Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
Methyl S-(4-fluorophenyl)cysteinate C₁₀H₁₂FNO₂S 229.27 Methyl ester, 4-fluorophenyl thioether Hypothesized prodrug; enhanced lipophilicity
Methyl cysteinate C₄H₉NO₂S 135.18 Methyl ester Cs phytoremediation
N-Acetyl-S-(4-fluorophenyl)cysteine C₁₁H₁₂FNO₃S 257.28 Acetylated amine, 4-fluorophenyl thioether Detoxification biomarker
S-Methyl-L-cysteine C₄H₉NO₂S 135.18 Methyl thioether Dietary supplement, metabolic studies

Research Findings and Mechanistic Insights

  • Metabolic Pathways : The methyl ester may undergo hydrolysis to a carboxylic acid, while N-acetyl-S-(4-fluorophenyl)cysteine is a terminal metabolite, suggesting divergent metabolic fates .
  • Toxicity Considerations : The fluorophenyl group could increase toxicity compared to S-methyl-L-cysteine, though direct safety data for the target compound are lacking .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for methyl S-(4-fluorophenyl)cysteinate, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Acid-catalyzed esterification using thionyl chloride (SOCl₂) in methanol. Dissolve S-(4-fluorophenyl)cysteine in methanol, cool to 0°C, add SOCl₂ dropwise, stir overnight, and evaporate solvent .
  • Route 2 : Coupling agents like DCC/DMAP for thioether formation. React L-cysteine with 4-fluorophenyl acryloyl derivatives in anhydrous conditions, followed by purification via column chromatography or recrystallization .
    • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature0–25°CHigher yields at lower temps to minimize side reactions
SOCl₂ Equivalents4.0 eqExcess drives esterification to completion
Solvent PolarityMethanol or DMFPolar aprotic solvents enhance nucleophilic substitution

Q. How is this compound structurally characterized?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Resolve fluorophenyl group orientation and cysteine backbone conformation .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify fluorophenyl aromatic signals (δ 7.2–7.8 ppm) and cysteine methyl ester (δ 3.7 ppm).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 244.3 (calculated for C₁₀H₁₁FNO₂S) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Simulate reaction pathways (e.g., thioether bond formation) using Gaussian or ORCA. Compare activation energies for SOCl₂ vs. DCC-mediated routes .
  • Docking Studies : Predict interactions with biological targets (e.g., cesium ion channels) using AutoDock Vina. Focus on fluorophenyl’s electron-withdrawing effects on binding .

Q. What experimental strategies resolve contradictions in reported biological activities of cysteine derivatives?

  • Case Study : Conflicting data on cesium accumulation in Arabidopsis ( vs. other studies).

  • Approach :

Controlled Hydroponic Assays : Vary methyl cysteinate concentrations (0.1–10 mM) and measure Cs⁺ uptake via ICP-MS.

Isothermal Titration Calorimetry (ITC) : Quantify Cs⁺-cysteinate binding constants to confirm chelation efficacy .

Mutant Analysis : Use Arabidopsis cysteine biosynthesis mutants to isolate methyl cysteinate’s role in Cs⁺ transport .

Q. How does the fluorophenyl substituent influence stability under oxidative conditions?

  • Experimental Design :

  • Oxidative Stress Tests : Expose the compound to H₂O₂ (1–10 mM) at pH 7.4. Monitor degradation via HPLC and LC-MS.
  • Findings : Fluorophenyl enhances stability (t₁/₂ > 24 hrs at 10 mM H₂O₂) compared to non-fluorinated analogs due to reduced electron density at sulfur .

Data Contradictions and Resolution

  • Example : Discrepancies in synthetic yields between (90%) and (70%).
    • Root Cause : uses SOCl₂ in methanol (acidic, anhydrous), while employs DCC/DMAP (neutral, moisture-sensitive).
    • Resolution : Conduct a factorial design experiment varying solvent (MeOH vs. DMF) and catalyst (SOCl₂ vs. DCC). Optimize for scalability and purity .

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